molecular formula C11H13NO2 B14555164 1-tert-Butyl-2,1-benzoxazol-3(1H)-one CAS No. 61752-03-2

1-tert-Butyl-2,1-benzoxazol-3(1H)-one

Cat. No.: B14555164
CAS No.: 61752-03-2
M. Wt: 191.23 g/mol
InChI Key: KDSHQOGAJZIOJN-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,1-benzoxazol-3(1H)-one is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-2,1-benzoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with tert-butyl isocyanate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-2,1-benzoxazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or sulfonyl groups.

Scientific Research Applications

1-tert-Butyl-2,1-benzoxazol-3(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of materials such as polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzoxazol-3(1H)-one: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    1-Methyl-2,1-benzoxazol-3(1H)-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    1-Phenyl-2,1-benzoxazol-3(1H)-one: The phenyl group introduces aromaticity, potentially altering its chemical behavior and applications.

Uniqueness

1-tert-Butyl-2,1-benzoxazol-3(1H)-one is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness may result in distinct reactivity patterns, biological activities, and applications compared to other benzoxazole derivatives.

Properties

CAS No.

61752-03-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-tert-butyl-2,1-benzoxazol-3-one

InChI

InChI=1S/C11H13NO2/c1-11(2,3)12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3

InChI Key

KDSHQOGAJZIOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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